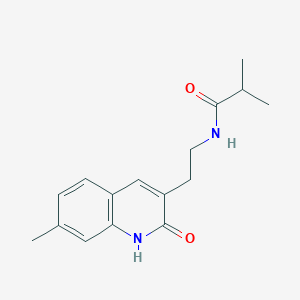
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide" involves intricate chemical pathways. For example, the molecular salt C23H26N2O2+·Cl− was synthesized through the cyclocondensation of α-benzoylamino-γ-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide in the presence of phosphoryl chloride, showcasing a method that could be adapted for the synthesis of similar compounds (Okmanov et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds akin to our subject compound has been elucidated using techniques such as X-ray crystallography. This allows for the detailed understanding of the compound's conformation and bonding, which is crucial for predicting reactivity and interaction with other molecules. For instance, the crystal structure of specific isoquinoline derivatives has been determined, helping in the understanding of their molecular geometry and electronic structure (Yao et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving isoquinoline derivatives, including those similar to "N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide," have been extensively studied. These reactions often involve cyclocondensation, cross-dehydrogenative coupling, and reactions with activated acetylenes, providing a pathway to synthesize a wide variety of structurally diverse compounds (Wan et al., 2015).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are essential for understanding its behavior in different environments and applications. While specific data on "N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide" is not available, studies on related compounds provide insights into how these properties can be influenced by molecular structure (Abdallah, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are crucial for the application and manipulation of the compound. For instance, the reactivity of ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolylidene acetate towards nitrilimines, forming pyrrolo[2,1-a]-5,6-dihydroisoquinoline, showcases the potential reactions that similar compounds can undergo, indicating a method to modify or functionalize the compound under study (Abdallah, 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)15(19)17-7-6-13-9-12-5-4-11(3)8-14(12)18-16(13)20/h4-5,8-10H,6-7H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWTUQBMEHGSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)
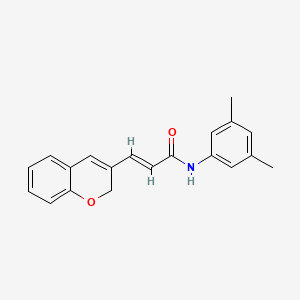
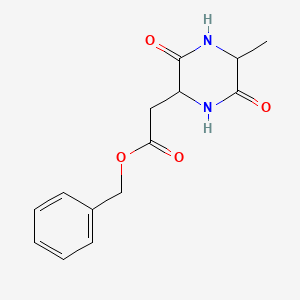


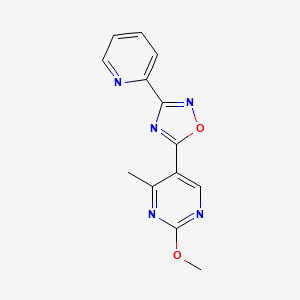
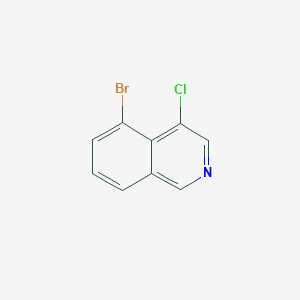
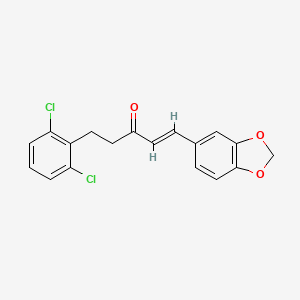
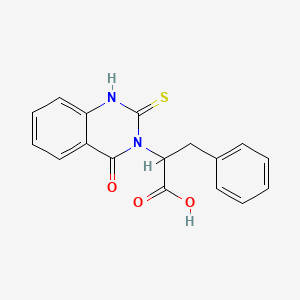
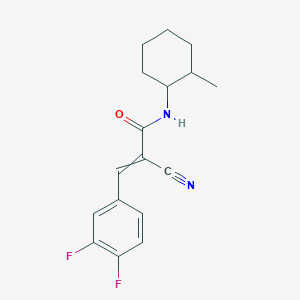
![(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2493961.png)


![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)